molecular formula C20H22N8O2 B2862124 (4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034262-75-2

(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone

Cat. No. B2862124
CAS RN: 2034262-75-2
M. Wt: 406.45
InChI Key: QJRHVUANZMWYAU-UHFFFAOYSA-N
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Description

(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C20H22N8O2 and its molecular weight is 406.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

  • The molecule shows potential for interaction with cannabinoid receptors, as indicated by research on a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, which is a potent antagonist for the CB1 cannabinoid receptor. Conformational analysis using the AM1 molecular orbital method identified distinct conformations, suggesting its role in molecular interactions and pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).

Antimicrobial Activity

  • Compounds structurally related to the target molecule have shown antimicrobial activity. For example, derivatives of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids displayed variable and modest activity against bacteria and fungi, indicating the potential for antimicrobial applications (Patel et al., 2011).

Antipsychotic Potential

  • Analogous molecules with similar structural components have been evaluated as antipsychotic agents, suggesting the potential of the target compound in this therapeutic area. These compounds showed affinity for dopamine and serotonin receptors, indicating their utility in neurological or psychiatric conditions (Raviña et al., 2000).

Anticancer Activity

  • Similar compounds, such as anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, have shown significant anticancer activity in cervical cancer cells. This suggests the potential of the target compound in cancer research, especially in the activation of p53 protein, which plays a crucial role in cancer cell regulation (Kamal et al., 2012).

Dopamine Receptor Binding

  • Structural analogs of the target compound have shown significant binding affinity to dopamine receptors, suggesting their potential use in neurological disorders. The affinity constants of these compounds indicate their potential as dopamine receptor ligands (Guca, 2014).

Synthesis and Structural Analysis

  • Research on the synthesis and structural exploration of similar compounds provides insights into their chemical properties and potential applications. For example, the synthesis and Hirshfeld surface analysis of a related compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, demonstrated its antiproliferative activity and detailed structural characteristics (Prasad et al., 2018).

properties

IUPAC Name

[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O2/c29-19(15-4-3-6-16(12-15)28-14-21-23-24-28)25-8-10-26(11-9-25)20(30)18-13-17-5-1-2-7-27(17)22-18/h3-4,6,12-14H,1-2,5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRHVUANZMWYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=NN=N5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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